molecular formula C14H13N5O2S B5247979 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5247979
M. Wt: 315.35 g/mol
InChI Key: BTTVFOBDLQRAMM-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and methyl groups. The thiadiazole moiety is then attached through a series of reactions involving cyclization and condensation steps. Industrial production methods would likely involve optimization of these steps to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole and oxazole structures exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The incorporation of the oxazole ring may enhance this activity due to its electron-withdrawing characteristics, which can increase the compound's reactivity towards microbial targets.

Anticancer Potential

Thiadiazole derivatives are increasingly recognized for their anticancer properties. The compound under discussion may inhibit certain cancer cell lines by interfering with cellular signaling pathways. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

Compounds featuring the thiadiazole moiety have been investigated for their ability to inhibit specific enzymes related to disease processes. For example, glutaminyl cyclase inhibitors derived from thiourea structures have shown promise in treating neurodegenerative diseases by modulating glutamate levels in the brain . The potential of 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide as an enzyme inhibitor warrants further investigation.

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives typically involves the reaction between thiosemicarbazides and carbonyl compounds. This method can be adapted to produce the target compound by incorporating cyclopropyl and oxazole functionalities through multi-step synthetic routes .

One-Pot Synthesis Techniques

Recent advancements in synthetic methodologies have introduced one-pot synthesis techniques that streamline the production of complex heterocycles. These methods reduce the number of steps required and improve overall yield, making them attractive for synthesizing compounds like this compound .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-function relationship highlighted that modifications at the thiadiazole position enhanced activity against these pathogens .

Case Study 2: Anticancer Activity Assessment

A series of oxazole-containing compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain structural modifications led to increased cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other oxazolo[5,4-b]pyridine derivatives and thiadiazole-containing molecules. Compared to these compounds, 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide may exhibit unique properties due to its specific combination of functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound for further research.

Properties

IUPAC Name

6-cyclopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-6-11-9(12(20)16-14-18-17-7(2)22-14)5-10(8-3-4-8)15-13(11)21-19-6/h5,8H,3-4H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTVFOBDLQRAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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